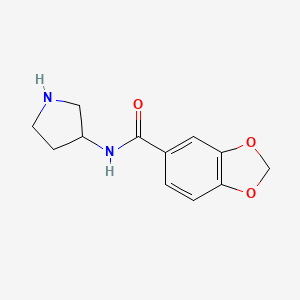
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide, also known as PBD or carfilzomib, is a proteasome inhibitor drug that has been extensively researched for its potential therapeutic applications in various diseases, including cancer. Proteasomes are enzyme complexes that play a crucial role in the degradation of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. The inhibition of proteasome activity by PBD has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome, a key enzyme complex involved in protein degradation. This inhibition leads to the accumulation of misfolded and damaged proteins, which triggers the unfolded protein response and ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to modulate the immune system and enhance the activity of natural killer cells, making it a promising candidate for immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide as a research tool is its specificity for the chymotrypsin-like activity of the proteasome, which allows for the selective inhibition of this enzyme complex without affecting other cellular processes. However, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been shown to have off-target effects on other proteases and enzymes, which can complicate data interpretation. Additionally, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide is a highly potent and irreversible inhibitor of the proteasome, which can make it difficult to control the extent of proteasome inhibition in experiments.
Orientations Futures
There are several future directions for research on N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide, including the development of more potent and selective proteasome inhibitors, the identification of biomarkers to predict response to N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide treatment, and the investigation of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide's potential applications in other diseases, such as Alzheimer's disease and rheumatoid arthritis. Additionally, there is a need for further research on the mechanisms underlying N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide's anti-inflammatory and immunomodulatory effects, as well as the potential for combination therapies with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with N-pyrrolidine to form the amide. The resulting compound is then treated with sodium hydride and 1,3-dibromopropane to yield the final product, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide.
Applications De Recherche Scientifique
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancer, including multiple myeloma, lymphoma, and solid tumors. It has been shown to induce apoptosis in cancer cells by inhibiting proteasome activity, leading to the accumulation of misfolded and damaged proteins and ultimately resulting in cell death. N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has also been shown to have anti-angiogenic and anti-inflammatory effects, making it a promising candidate for the treatment of other diseases, such as rheumatoid arthritis and Alzheimer's disease.
Propriétés
IUPAC Name |
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-9-3-4-13-6-9)8-1-2-10-11(5-8)17-7-16-10/h1-2,5,9,13H,3-4,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKGLXTWQJRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

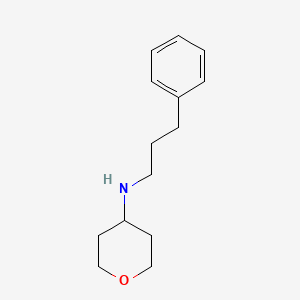
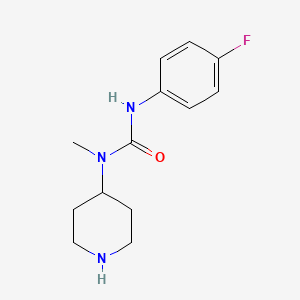
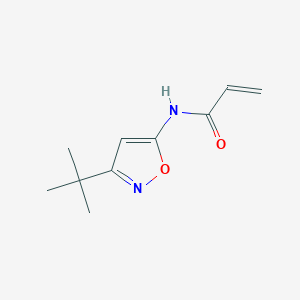
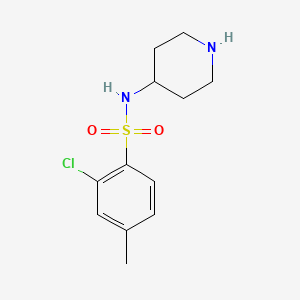
![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)
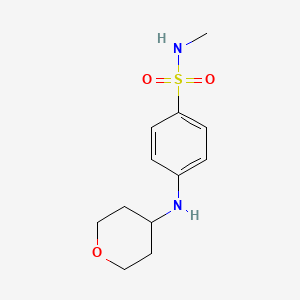
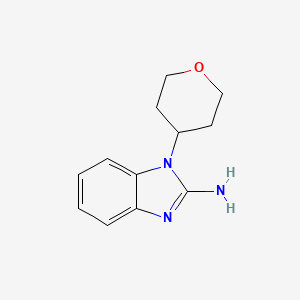
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)